Tetrahydrodeoxycorticosterone

GABAA receptor modulation Neurosteroid pharmacology Allosteric modulator

5α-THDOC is a chemically distinct neurosteroid—unlike generic 5β-THDOC or allopregnanolone, its C-21 hydroxyl group and δ-subunit selectivity deliver >800% tonic current enhancement at α1β3δ receptors. This unique pharmacodynamic fingerprint makes it the only reliable probe for extrasynaptic GABAergic inhibition, stress-induced receptor plasticity studies, and biphasic modulation SAR assays. Substituting with the 5β-isomer introduces partial agonism/antagonism that compromises experimental reproducibility. Secure ≥98% purity THDOC to ensure data integrity in your neurosteroid research.

Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
CAS No. 567-03-3
Cat. No. B129496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrodeoxycorticosterone
CAS567-03-3
Synonyms3 alpha,21-dihydroxy-5 beta-pregnan-20-one
3 alpha,5 beta-tetrahydrodeoxycorticosterone
3 beta,5 alpha-tetrahydrodeoxycorticosterone
3,21-dihydroxypregnan-20-one
3alpha,21-dihydroxy-5alpha-pregnan-20-one
5alpha-pregnan-3alpha,21-diol-20-one
5alpha-pregnane-3alpha,21-diol-20-one
5alpha-THDOC
allotetrahydrodeoxycorticosterone
pregnane-3,21-diol-20-one
tetrahydrodeoxycorticosterone
tetrahydrodeoxycorticosterone, (3alpha,5alpha)-isomer
tetrahydrodeoxycorticosterone, (3beta,5alpha)-isomer
tetrahydrodesoxycorticosterone
THDOC
Molecular FormulaC21H34O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O
InChIInChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,20+,21+/m1/s1
InChIKeyCYKYBWRSLLXBOW-DATPGIFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrodeoxycorticosterone (CAS 567-03-3) for Research Procurement: Product Identity and Core Characteristics


Tetrahydrodeoxycorticosterone (THDOC, 5α-pregnane-3α,21-diol-20-one, CAS 567-03-3) is an endogenous neurosteroid derived from the adrenal hormone deoxycorticosterone (DOC) [1]. It functions as a potent positive allosteric modulator (PAM) of the GABAA receptor, and it is a key research tool for investigating stress neurobiology, neurosteroid mechanisms, and the pharmacology of extrasynaptic GABAergic inhibition [2][3]. The compound is commercially available with reported purity ≥98% for research applications .

Procurement Risk Analysis: Why Substituting Tetrahydrodeoxycorticosterone with Alternative Neurosteroids is Scientifically Unsound


In-class substitution of neurosteroids, such as replacing THDOC with the structurally related allopregnanolone or 5β-THDOC, is not scientifically justified due to profound differences in potency, efficacy, and receptor subtype selectivity. While all are GABAA receptor modulators, their distinct stereochemistry and functional groups dictate unique pharmacodynamic profiles. For instance, the 5β-reduced isomer of THDOC acts as a low-efficacy partial agonist or antagonist at the neurosteroid site, directly opposing the actions of full agonists like 5α-THDOC [1][2]. Furthermore, even among full agonists like allopregnanolone and 5α-THDOC, the presence of a C-21 hydroxyl group in THDOC alters its receptor binding kinetics and interactions with specific GABAA receptor subunits, leading to divergent effects on binding and ion channel function [3][4]. Generic substitution would introduce critical, uncharacterized variables into experiments, compromising data integrity and reproducibility.

Quantitative Differentiation Guide: Direct Evidence for Prioritizing Tetrahydrodeoxycorticosterone (CAS 567-03-3) over Closest Analogs


Potency and Efficacy Divergence: 5α-THDOC as a Full Agonist vs. 5β-THDOC as a Partial Agonist/Antagonist

The 5α-reduced isomer of THDOC (5α-THDOC) is a high-efficacy full agonist at the neurosteroid binding site, while its 5β-reduced stereoisomer (5β-THDOC) exhibits partial agonist activity and can antagonize the effects of full agonists [1]. This fundamental difference in intrinsic activity makes 5α-THDOC the necessary tool for studying maximal receptor potentiation. Substituting with 5β-THDOC would introduce opposing pharmacological actions, confounding experimental results.

GABAA receptor modulation Neurosteroid pharmacology Allosteric modulator

Receptor Subtype Selectivity: Enhanced Potentiation of δ-Subunit-Containing GABAA Receptors by THDOC

THDOC exhibits significantly higher efficacy at GABAA receptors containing the δ subunit compared to γ2-containing receptors, a property critical for studying tonic inhibition [1]. This selectivity is not uniform across all neurosteroids. The quantified difference in current enhancement provides a clear, measurable basis for selecting THDOC over other compounds for experiments focused on extrasynaptic GABAA receptor function.

Extrasynaptic GABA receptors Tonic inhibition Receptor subunit pharmacology

Potency in Modulating GABAA Receptor Binding: IC50 Value for Inhibiting [35S]TBPS Binding

In a direct comparison of neurosteroid potency, 5α-THDOC inhibits [35S]TBPS binding with an IC50 value that distinguishes it from both allopregnanolone (3α,5α-P) and the partial agonist 5β-THDOC [1]. This quantitative potency metric is essential for experimental design, ensuring appropriate concentrations are used to achieve desired receptor occupancy and modulation.

Radioligand binding Neurosteroid pharmacology Receptor affinity

Biphasic Modulation of GABAA Receptor Function: Differential Potencies for Two Components of Chloride Current Enhancement

5α-THDOC modulates GABAA receptor chloride currents in a biphasic manner, with two distinct potencies (EC50 values) for its enhancing effects [1]. This complex modulation profile, characterized by a high-potency (nanomolar) and a low-potency (micromolar) component, is not a general feature of all neurosteroids and is essential for understanding the nuanced actions of THDOC on neuronal excitability.

Electrophysiology Chloride currents GABAA receptor kinetics

Stress-Dependent Potentiation: 5α-THDOC Efficacy is Enhanced Under Stress Conditions

The ability of 5α-THDOC to modulate the GABAA receptor complex is not static; it is significantly enhanced in tissue from animals subjected to stress [1]. This context-dependent pharmacology is a critical differentiator for studies of stress-related disorders. This finding demonstrates that the compound's in vitro potency is not a fixed value but is sensitive to the physiological state of the biological system, a property that must be considered when designing experiments and interpreting data.

Stress neurobiology GABAA receptor plasticity Radioligand binding

Differential Effects on Cortical [3H]EBOB Binding: 5α-THDOC is a More Potent Enhancer than 5β-THDOC

In rat cerebral cortex, 5α-THDOC enhances [3H]EBOB binding with nanomolar potency, whereas its 5β-isomer is significantly less potent [1]. This direct comparison further solidifies the importance of stereochemistry for high-affinity modulation. 5β-THDOC not only has lower potency but also acts as an attenuator of 5α-THDOC's effects, underscoring the risk of using the incorrect isomer.

Radioligand binding GABAA receptor Neurosteroid pharmacology

High-Value Research Applications of Tetrahydrodeoxycorticosterone (CAS 567-03-3) Based on Verified Differential Evidence


Investigating the Role of Extrasynaptic δ-Subunit-Containing GABAA Receptors in Tonic Inhibition

5α-THDOC is the ideal tool for studies of tonic inhibition due to its high efficacy at δ-subunit-containing GABAA receptors. As demonstrated, 1 μM THDOC enhances peak α1β3δ receptor current amplitude by >800%, compared to only 15-50% at α1β3γ2L receptors [1]. This selectivity allows researchers to preferentially activate extrasynaptic receptors that mediate tonic currents, making it invaluable for dissecting their role in neuronal excitability, anxiety, and epilepsy.

Pharmacological Dissection of Stress-Induced Plasticity in the GABAergic System

5α-THDOC is a unique probe for studying stress-induced changes in GABAA receptor function. Its ability to potentiate [35S]TBPS binding at 50 nM only in cortical membranes from stressed mice, and not in unstressed controls, provides a direct functional readout of stress-related receptor plasticity [2]. This property is essential for research into the neurobiology of stress, anxiety disorders, and post-traumatic stress disorder (PTSD).

Structural and Functional Studies of the Neurosteroid Binding Site(s) on GABAA Receptors

5α-THDOC's distinct biphasic modulation of GABAA receptor currents, with EC50 values of ~16 nM and ~1.3 μM, indicates interaction with multiple sites or complex kinetic mechanisms [3]. This makes it a critical ligand for structure-activity relationship (SAR) studies and for mapping the distinct binding determinants that govern high- and low-potency modulation. Its specific interactions with residues like T237 and Q242 in the α1 subunit are essential for understanding neurosteroid pharmacology [4].

Establishing Full Agonism in GABAA Receptor Modulator Assays

5α-THDOC serves as a benchmark full agonist in assays designed to characterize novel GABAA receptor modulators. Its full efficacy in [35S]TBPS binding assays (IC50 = 99 nM) [5] and robust enhancement of chloride currents provide a reliable positive control for quantifying the potency and efficacy of new compounds. This is in contrast to 5β-THDOC, which acts as a partial agonist/antagonist and would not serve as a suitable positive control for full agonism [5].

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